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N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Fragment-based drug discovery Lead optimization Physicochemical property space

N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzamide (CAS 64664-15-9; molecular formula C₁₇H₁₅N₃O; molecular weight 277.33 g/mol) is the unsubstituted parent benzamide of a widely investigated pyrazol-5-yl benzamide scaffold class. It comprises a 3-methyl-1-phenyl-1H-pyrazol-5-amine core acylated with an unsubstituted benzoyl group, yielding a compound that lacks the aryl-ring substituents (e.g., cyano, halogen, trifluoromethyl, thiazolyl) found in its more extensively characterized, target-optimized analogs.

Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
Cat. No. B5631278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
Molecular FormulaC17H15N3O
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O/c1-13-12-16(18-17(21)14-8-4-2-5-9-14)20(19-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,21)
InChIKeyUSIZHCMJRHPTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.8 [ug/mL]

N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzamide (CAS 64664-15-9): Core Scaffold Identity, Procurement-Relevant Physicochemical Profile, and Position in the Pyrazol-5-yl Benzamide Class


N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzamide (CAS 64664-15-9; molecular formula C₁₇H₁₅N₃O; molecular weight 277.33 g/mol) is the unsubstituted parent benzamide of a widely investigated pyrazol-5-yl benzamide scaffold class . It comprises a 3-methyl-1-phenyl-1H-pyrazol-5-amine core acylated with an unsubstituted benzoyl group, yielding a compound that lacks the aryl-ring substituents (e.g., cyano, halogen, trifluoromethyl, thiazolyl) found in its more extensively characterized, target-optimized analogs [1]. This compound is registered in the EPA DSSTox database and listed by multiple chemical suppliers primarily as a research intermediate and scaffold reference standard [2]. Unlike its substituted congeners—such as 2,4-dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide (TrkA inhibitor co-crystallized in PDB 6D1Y; MW 346.21) and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB; mGluR5 PAM; MW 364.40)—the target compound has not been reported as a potent ligand for any specific receptor, enzyme, or biological target in the peer-reviewed primary literature [3]. Its significance derives from its role as the minimal pharmacophore and synthetic progenitor of this scaffold family, making it valuable as a fragment-like starting point, a negative control in SAR campaigns, and a reference standard for analytical method development [4].

Why N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzamide Cannot Be Interchanged with Close Pyrazol-5-yl Benzamide Analogs: Structural Determinants of Target Engagement and Physicochemical Divergence


The pyrazol-5-yl benzamide scaffold class exhibits extreme sensitivity to aryl-ring substitution: replacing even a single substituent on the benzamide phenyl ring can switch functional efficacy from positive allosteric modulation to antagonism at mGluR5, alter subtype selectivity over TrkB/TrkC by orders of magnitude, or ablate target engagement entirely [1]. The target compound—carrying an unsubstituted benzamide moiety—sits at the boundary of this SAR landscape and has not demonstrated measurable potency (IC₅₀, EC₅₀, or Kᵢ) against any characterized biological target in the published primary literature . This is in stark contrast to: (i) 2,4-dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, a co-crystallized TrkA allosteric inhibitor where the 2,4-dichloro substitution pattern is indispensable for occupying the hydrophobic allosteric pocket (PDB 6D1Y) [2]; (ii) CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), a brain-penetrant mGluR5 PAM whose 3-cyano substituent is essential for positive cooperativity with glutamate (EC₅₀ = 77 ± 15 nM in rat cortical astrocytes) [3]; and (iii) the US9914736 compound series, where trifluoromethyl and thiazolyl substituents drive TrkA IC₅₀ values as low as 5.40 nM in cellular assays [4]. Generic substitution with the target compound in any of these contexts would result in a complete loss of biological activity. Furthermore, the compound's lower molecular weight (277.3 vs. 346.2-364.4 for active analogs), reduced calculated logP, and absence of electron-withdrawing substituents predict substantially different solubility, permeability, and metabolic stability profiles that preclude its use as a drop-in replacement for any substituted analog in biological experiments .

Quantitative Differentiation of N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzamide from Closest Analogs: A Comparator-Based Evidence Guide for Procurement Decisions


Molecular Weight and Fragment-Like Character: Unsubstituted Parent vs. Target-Optimized Analogs

The target compound (MW 277.33 g/mol) is the lowest-molecular-weight member of the N-(pyrazol-5-yl)benzamide class bearing an N1-phenyl and C3-methyl substitution on the pyrazole ring . In comparison, the TrkA-active 2,4-dichloro analog has MW 346.21 g/mol (ΔMW = +68.9, a 24.8% increase), and the mGluR5-active CDPPB has MW 364.40 g/mol (ΔMW = +87.1, a 31.4% increase) [1]. The compound's MW of 277.3 places it within the generally accepted fragment range (MW ≤ 300), whereas all reported bioactive analogs exceed this threshold. This size differential is consequential: fragment-like molecules exhibit distinct solubility, permeability, and target-promiscuity profiles compared to lead-like or drug-like compounds, and the target compound's lower heavy-atom count (21 non-hydrogen atoms vs. 24 for the 2,4-dichloro analog and 28 for CDPPB) translates to fewer potential interaction points with protein targets, consistent with the absence of measurable target engagement [2].

Fragment-based drug discovery Lead optimization Physicochemical property space Scaffold hopping

Target Engagement Gap: Absence of Reported Biological Activity vs. Nanomolar Potency of Substituted Analogs at TrkA and mGluR5

To date, no peer-reviewed study has reported a measurable IC₅₀, EC₅₀, or Kᵢ value for the target compound against any defined biological target [1]. This stands in marked contrast to substituted analogs within the same scaffold class: (a) the 2,4-dichloro analog is an allosteric TrkA inhibitor with a co-crystal structure (PDB 6D1Y, resolution 1.93 Å) demonstrating key hydrophobic pocket occupancy by the 2,4-dichlorophenyl group [2]; (b) the US9914736 series achieves TrkA cellular IC₅₀ values as low as 5.40 nM (Compound 3) and 0.760 nM (Compound 81) in U2OS cell-based β-galactosidase complementation assays [3]; (c) CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) exhibits mGluR5 PAM activity with EC₅₀ = 77 ± 15 nM in the rat cortical astrocyte fluorometric calcium assay and Kᵢ = 3760 ± 430 nM in [³H]methoxyPEPy displacement binding [4]. The target compound lacks all structural features identified as essential for target engagement: no cyano or halogen substituent for π-stacking or halogen bonding, no trifluoromethyl group for hydrophobic pocket occupancy, and no heteroaryl extension for additional binding contacts.

Kinase inhibition GPCR allosteric modulation Structure-activity relationship Negative control compound

Structural Scaffold Differential: N1-Phenyl C3-Methyl Substitution vs. N1,C3-Diphenyl Substitution in mGluR5 PAM Series

The target compound bears a C3-methyl group on the pyrazole ring, distinguishing it from the entire N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide series (including CDPPB) that carries a C3-phenyl substituent [1]. In the mGluR5 PAM SAR reported by Zou et al. (2010) and de Paulis et al. (2006), the C3-phenyl group is invariant across all active compounds; its replacement with a C3-methyl group has not been reported to yield active mGluR5 modulators [2][3]. The structural consequence is significant: the C3-phenyl group extends the molecular surface into a hydrophobic region of the mGluR5 allosteric binding pocket, and the C3-methyl truncation removes critical π-stacking and van der Waals contacts. Furthermore, the target compound's unsubstituted benzamide 'b-ring' contrasts with the SAR-documented requirement for electron-withdrawing substituents (e.g., 3-cyano) at the meta position to achieve positive allosteric efficacy; unsubstituted benzamide analogs in the N-(1,3-diphenyl-1H-pyrazol-5-yl) series show markedly reduced binding affinity compared to their 3-cyano counterparts (e.g., compound 19a with Ki = 37 ± 9 nM vs. CDPPB with Ki = 3760 ± 430 nM, demonstrating that the wrong substitution pattern can also increase affinity but with an efficacy switch) [2].

mGluR5 positive allosteric modulator SAR determinant Scaffold substitution pattern Central nervous system drug discovery

Hydrolytic Stability Context: Unsubstituted Benzamide Core as a Baseline for Stability Optimization in WNV Proteinase Inhibitor Series

In a study of pyrazole derivatives as allosteric inhibitors of West Nile Virus (WNV) NS2B-NS3 proteinase, unsubstituted N-(pyrazol-5-yl)benzamide derivatives (including the target compound class) were reported to degrade rapidly in pH 8 buffer with a half-life of 1–2 hours, necessitating structural modifications to achieve improved stability in the assay medium . While the specific half-life of the target compound was not individually reported, the study noted that the unsubstituted benzamide core series exhibited instability that was subsequently addressed through pyrazole ring substitution and benzamide aryl modifications. In contrast, the 2,4-dichloro analog has been crystallized intact in complex with TrkA and stored as a stable ligand in the PDB, indicating that electron-withdrawing substituents on the benzamide ring confer enhanced chemical stability [1]. This context establishes the target compound as a stability baseline—useful for benchmarking the stability gains achieved by specific substitutions—but also as a compound requiring careful handling under aqueous alkaline conditions.

Hydrolytic stability West Nile virus NS2B-NS3 proteinase Allosteric inhibitor

Synthetic Accessibility and Intermediate Status: One-Step Acylation of 5-Amino-3-methyl-1-phenylpyrazole vs. Multi-Step Routes to Substituted Analogs

The target compound is synthesized through a single-step acylation of commercially available 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6; MW 173.21 g/mol; available at ≥97% purity from Sigma-Aldrich and multiple vendors) with benzoyl chloride under basic conditions . This contrasts with the multi-step synthetic routes required for the active analogs: the 2,4-dichloro analog requires 2,4-dichlorobenzoyl chloride as a specific acylating agent (CAS 89-75-8), while CDPPB requires the preparation of 3-cyanobenzoyl chloride from 3-cyanobenzoic acid, and the US9914736 compounds involve complex benzamide partners with trifluoromethyl, thiazolyl, or pyrimidinyl substituents that require multi-step construction [1][2]. The commercial availability of the amine precursor (5-amino-3-methyl-1-phenylpyrazole) at scale and the simplicity of the benzoylation step mean that the target compound can be rapidly accessed in laboratory settings without specialized reagents, making it the most synthetically accessible member of this scaffold class and a practical starting material for parallel library synthesis.

Synthetic intermediate Amide bond formation Chemical procurement Building block

Crystallographic Dihedral Angle: Perpendicular Pyrazole-Benzene Ring Orientation in the Solid State

Although no small-molecule crystal structure of the target compound itself has been deposited, the solid-state conformation of the closely related N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide derivative has been determined by single-crystal X-ray diffraction and published in Acta Crystallographica Section E (2013) [1]. In this structure, the adjacent benzene and pyrazole rings are oriented almost perpendicular to each other, with a dihedral angle of 85.8(3)°, due to steric hindrance between the ortho-hydrogen atoms of the phenyl ring and the pyrazole C4-hydrogen. Additionally, the exo-ethylene-to-adjacent-N bond is twisted by 60.0(4)° relative to the ideal boat conformation of the central eight-membered ring. The crystal packing is stabilized by C(ar)—H···O hydrogen bonds forming a three-dimensional network [1]. This near-orthogonal pyrazole-phenyl geometry is a conserved conformational feature of N1-phenyl pyrazoles and contrasts with the binding-competent conformations observed in the TrkA co-crystal structure (PDB 6D1Y), where the pyrazole-phenyl dihedral angle adjusts to accommodate the 2,4-dichlorophenyl group within the allosteric pocket [2]. The unsubstituted nature of the target compound's benzamide ring means that no intramolecular steric constraints exist to pre-organize the benzamide moiety into a bioactive conformation.

X-ray crystallography Conformational analysis Solid-state structure Molecular geometry

Scientifically Validated Application Scenarios for N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzamide Based on Quantitative Comparator Evidence


Negative Control Compound for TrkA Allosteric Inhibition Assays

Because the target compound lacks the 2,4-dichloro substitution pattern essential for TrkA allosteric pocket occupancy as demonstrated by the co-crystal structure of the 2,4-dichloro analog (PDB 6D1Y, resolution 1.93 Å) [1], and has no detectable TrkA inhibitory activity in contrast to US9914736 series compounds that achieve IC₅₀ values of 0.76–5.40 nM in U2OS cellular assays [2], it serves as an ideal negative control for TrkA biochemical and cellular assays. When used alongside active inhibitors such as Compound 23 (TrkA-IN-23; IC₅₀ = 10 nM), it enables the unambiguous attribution of observed effects to TrkA-specific pharmacology rather than to scaffold-related off-target interactions.

Fragment Scaffold for Focused Library Synthesis in De Novo Kinase or GPCR Lead Discovery

With a molecular weight of 277.33 g/mol (within the fragment range of MW ≤ 300), the target compound is the only member of the N-(pyrazol-5-yl)benzamide class meeting fragment-like physicochemical criteria, in contrast to active analogs that range from 346 to 495 g/mol . Its single-step synthesis from commercially available 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) via benzoyl chloride acylation enables rapid, parallel diversification of the benzamide ring through combinatorial amide coupling or late-stage functionalization. This makes it the optimal starting point for fragment-based screening campaigns aimed at identifying novel targets for the N1-phenyl, C3-methyl pyrazole chemotype, which has not been explored for kinase or GPCR targets outside the TrkA/mGluR5 space.

Conformational Baseline for Molecular Modeling of Pyrazol-5-yl Benzamide Binding Modes

The near-orthogonal pyrazole-benzene dihedral angle (85.8°) established by X-ray crystallography of the structurally cognate N-methyl derivative [3] provides a ground-state conformational reference for computational studies of this scaffold class. In contrast to the binding-induced conformational adjustments observed in the TrkA co-crystal structure (PDB 6D1Y), the unsubstituted compound lacks intramolecular steric constraints and electronic effects that bias toward bioactive conformations, enabling its use as an unbiased conformational starting point for docking, molecular dynamics simulations, and pharmacophore model validation [1].

Hydrolytic Stability Baseline for Formulation and Assay Development Studies

As documented in the WNV NS2B-NS3 proteinase inhibitor literature, unsubstituted pyrazole-benzamide derivatives exhibit rapid hydrolytic degradation at pH 8 with a half-life of approximately 1–2 hours . This known instability profile makes the target compound a useful positive control for stability-challenge experiments, enabling researchers to quantify the stability improvements conferred by electron-withdrawing substituents (e.g., the 2,4-dichloro pattern) on the benzamide ring. For procurement decisions involving compounds intended for long-duration biochemical assays at alkaline pH, this stability limitation should be weighed against the compound's other advantages.

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